molecular formula C19H24N2O2 B4980714 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone

4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone

Cat. No. B4980714
M. Wt: 312.4 g/mol
InChI Key: UNMXVQWIXZSDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone, also known as TMAQ, is a synthetic compound that belongs to the quinolone family. TMAQ has been studied extensively for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain and other tissues. 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has also been shown to inhibit the activity of voltage-gated potassium channels, which are involved in regulating the excitability of neurons.
Biochemical and Physiological Effects:
4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects. In animal models, 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, which are involved in learning and memory. 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has also been shown to increase the expression of antioxidant enzymes, which can protect against oxidative stress. Additionally, 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been shown to decrease the levels of inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone in lab experiments is its specificity. 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been shown to bind to specific targets, which makes it a useful tool for studying the function of these targets. Additionally, 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been shown to have minimal toxicity in animal models, which makes it a safe compound to use in lab experiments. However, one limitation of using 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone is its complexity. The synthesis of 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone requires specialized equipment and expertise, which can make it difficult to obtain.

Future Directions

There are several future directions for research on 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone. One area of research is the development of 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone analogs that have improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone in human diseases such as Alzheimer's and cancer. Additionally, 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone could be used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to bind to specific targets.
Conclusion:
In conclusion, 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone is a synthetic compound that has potential applications in scientific research due to its unique chemical properties. 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been studied extensively for its potential applications in neuroscience, cancer research, and drug discovery. 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects, and its specificity makes it a useful tool for studying specific targets. While the synthesis of 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone is complex, its minimal toxicity in animal models makes it a safe compound to use in lab experiments. There are several future directions for research on 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone, including the development of 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone analogs and investigation of its therapeutic applications.

Synthesis Methods

The synthesis of 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone involves the reaction of 2-acetyl-1-pyrroline with 4,6,8-trimethyl-1,2-dihydroquinoline-3-one in the presence of a base. The resulting product is then oxidized to form 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone. The synthesis of 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone is complex and requires specialized equipment and expertise.

Scientific Research Applications

4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been used in scientific research for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4,6,8-trimethyl-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2(1H)-quinolinone has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to bind to specific targets.

properties

IUPAC Name

4,6,8-trimethyl-1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-9-14(3)18-16(10-12)13(2)11-17(22)21(18)15(4)19(23)20-7-5-6-8-20/h9-11,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMXVQWIXZSDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)N2C(C)C(=O)N3CCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.